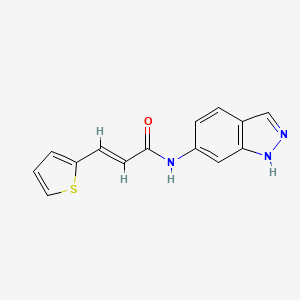

(2E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)prop-2-enamide

Description

“(2E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)prop-2-enamide” is an (E)-configured propenamide derivative featuring a 1H-indazol-6-yl group linked via an amide bond to a thiophen-2-yl-substituted α,β-unsaturated carbonyl system.

Properties

IUPAC Name |

(E)-N-(1H-indazol-6-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-14(6-5-12-2-1-7-19-12)16-11-4-3-10-9-15-17-13(10)8-11/h1-9H,(H,15,17)(H,16,18)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXHCWMGFCANDZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(1H-indazol-6-yl)-3-(thiophen-2-yl)prop-2-enamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anti-inflammatory properties, and potential as a kinase inhibitor.

Chemical Structure and Synthesis

The chemical structure of this compound includes an indazole moiety and a thiophene ring, which are known to contribute to the pharmacological properties of many compounds. The synthesis typically involves coupling reactions that introduce the indazole and thiophene groups effectively.

Table 1: Summary of Synthetic Methods

| Method | Description | Yield |

|---|---|---|

| CEL Coupling | Utilizes copper complexes for arylation | Good to excellent |

| Metalation | Involves metalation of indazole derivatives | Variable yields |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of indazole derivatives. For instance, compounds derived from indazole structures have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells. The results indicated that certain derivatives exhibit significant anti-inflammatory effects with low cytotoxicity.

Case Study: Indazole Derivatives

In a study assessing various indazole derivatives, including this compound, the following findings were noted:

- Cytotoxicity : Compounds with substitutions at the N(1) position showed higher cytotoxicity compared to those with substitutions solely at N(2).

- NO Inhibition : Compounds without substitutions at N(1) were more effective in inhibiting NO production, suggesting that the N(1) position plays a critical role in determining biological activity.

Table 2: Biological Activity Results

| Compound | N(1) Substitution | NO Production Inhibition (%) | Cell Viability (%) |

|---|---|---|---|

| A | Yes | 25% | 70% |

| B | No | 75% | 85% |

| C | Yes | 15% | 60% |

Kinase Inhibition Potential

The compound also shows promise as a kinase inhibitor. Indazoles are known to target key pathways involved in cancer progression, particularly the PI3K/Akt/mTOR signaling pathway. Preliminary assays indicate that this compound can inhibit specific kinases involved in this pathway.

Research Findings

A series of biochemical assays demonstrated that selected indazole derivatives exhibited micromolar inhibition against PI3K and mTOR kinases. This suggests potential applications in cancer therapeutics.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Key Compounds

Table 2. Substituent Effects on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.